molecular formula C18H16N4O2 B8305036 Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate

Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate

Cat. No.: B8305036
M. Wt: 320.3 g/mol
InChI Key: MFCLKMZXERVGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is a pharmaceutical intermediate compound used in the preparation of nilotinib, a transactivation inhibitor targeting BCR-ABL, c-kit, and PDGF. This compound is significant in the treatment of various types of leukemia, including chronic myelogenous leukemia (CML) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves several steps. One common method includes the reaction of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol under a nitrogen atmosphere. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, sodium hydroxide solution is added, and the mixture is heated again to reflux temperature. Hydrochloric acid is then added, and the product is filtered, washed, and dried under vacuum .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves its role as an intermediate in the synthesis of nilotinib. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By targeting this protein, nilotinib effectively reduces the growth and spread of leukemia cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is unique due to its specific structure, which makes it an essential intermediate in the synthesis of nilotinib. Its ability to target multiple pathways involved in leukemia makes it a valuable compound in medical research and pharmaceutical applications .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate

InChI

InChI=1S/C18H16N4O2/c1-2-24-17(23)13-5-3-7-15(11-13)21-18-20-10-8-16(22-18)14-6-4-9-19-12-14/h3-12H,2H2,1H3,(H,20,21,22)

InChI Key

MFCLKMZXERVGFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC=CC(=N2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Utilising the procedure described in example 1b but employing 3-[(aminoiminomethyl)amino]-benzoic acid ethyl ester mononitrate in lieu of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate, afforded the title compound as a crystalline solid, m.p. 197–199° C.
Name
3-[(aminoiminomethyl)amino]-benzoic acid ethyl ester mononitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.